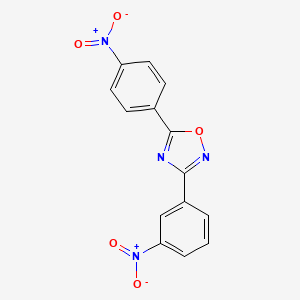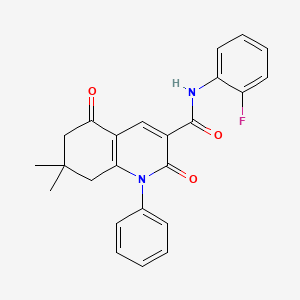![molecular formula C22H20N4O2S B11618421 3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B11618421.png)
3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-A][1,3,5]triazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolo[3,2-A][1,3,5]triazin Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the 3,4-Dimethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, involving phenylhydrazine and a ketone.
Final Coupling and Cyclization: The final step involves coupling the synthesized intermediates and cyclizing them under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to improve efficiency.
Purification Techniques: Utilizing chromatography, crystallization, and other purification methods to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.
Receptor Modulators: May act as modulators of biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications in treating diseases such as cancer, inflammation, and infections.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-A][1,3,5]triazin Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Compounds containing the indole moiety with various functional groups.
Uniqueness
The uniqueness of 3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H20N4O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(7Z)-3-(3,4-dimethylphenyl)-7-(1-methyl-2-oxoindol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H20N4O2S/c1-13-8-9-15(10-14(13)2)25-11-23-22-26(12-25)21(28)19(29-22)18-16-6-4-5-7-17(16)24(3)20(18)27/h4-10H,11-12H2,1-3H3/b19-18- |
InChI Key |
AYCONGABAJKRRI-HNENSFHCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/S3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11618338.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B11618341.png)
![Butyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11618343.png)

![dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618358.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11618365.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618374.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618380.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618381.png)

![2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618390.png)
![5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11618391.png)
![Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-](/img/structure/B11618395.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11618407.png)
